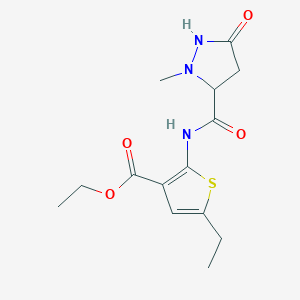

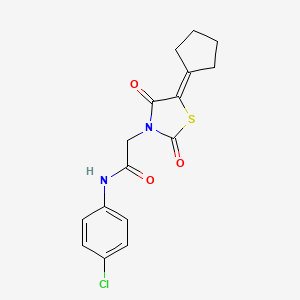

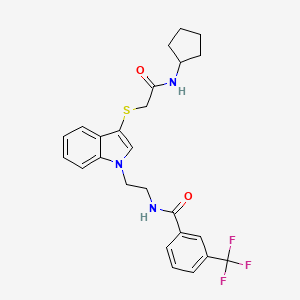

N-(4-(3-(4-benzylpiperazin-1-yl)-2-hydroxypropoxy)phenyl)acetamide dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of benzylpiperazine, which is a type of piperazine. Piperazine derivatives have been reported as potent antibacterial agents , antimalarial agents , antipsychotic agents , and as antifungal agents .

Synthesis Analysis

While the exact synthesis process for this specific compound is not available, similar compounds have been synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .Applications De Recherche Scientifique

Antioxidant, Analgesic, and Anti-inflammatory Activities

A study on the synthesis and biological evaluation of a similar compound, 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide, demonstrated notable in vitro antioxidant, in vivo analgesic, and anti-inflammatory activities. This suggests potential therapeutic applications of related compounds in treating conditions requiring antioxidant, analgesic, or anti-inflammatory interventions (Nayak et al., 2014).

Neurochemical and Electrophysiological Characterization

Another compound, S32212, which shares structural similarities, was characterized for its serotonin (5-HT)2C receptor inverse agonist and α2-adrenoceptor antagonist properties. The study highlighted its antidepressant potential, demonstrating actions in reducing immobility time in a forced-swim test, suppressing marble burying, and aggressive behavior, among other neurochemical and electrophysiological impacts. These findings point to the broader utility of such compounds in neuropsychiatric research and treatment (Dekeyne et al., 2012).

Antimicrobial Studies

Research on new pyridine derivatives, including structures related to N-(4-(3-(4-benzylpiperazin-1-yl)-2-hydroxypropoxy)phenyl)acetamide dihydrochloride, highlighted their antibacterial and antifungal activities. This underlines the potential of such compounds in developing new antimicrobial agents, which is critical in the era of increasing antibiotic resistance (Patel & Agravat, 2007).

Synthesis and Silylation Studies

The synthesis and silylation of N-(2-hydroxyphenyl)acetamide by methyl(organyl)dichlorosilanes led to the formation of silaheterocyclic benzoxazasiloles and benzodioxazasilepines. These findings offer insights into the chemical behavior of similar compounds under silylation conditions, contributing to the field of organosilicon chemistry and the synthesis of novel heterocyclic compounds (Lazareva et al., 2017).

Mécanisme D'action

Target of Action

The primary target of the compound N-(4-(3-(4-benzylpiperazin-1-yl)-2-hydroxypropoxy)phenyl)acetamide dihydrochloride is the oxidoreductase enzyme . This enzyme plays a crucial role in various biological processes, including energy production, detoxification, and cellular repair.

Mode of Action

This compound interacts with its target, the oxidoreductase enzyme, through hydrophobic interactions between the aromatic moieties of the compound and the lipophilic residues of the enzyme’s binding site . This interaction can lead to changes in the enzyme’s activity, potentially influencing various biochemical processes.

Biochemical Pathways

Given its interaction with the oxidoreductase enzyme, it is likely that it influences pathways related to energy production, detoxification, and cellular repair .

Result of Action

The compound this compound has been reported to exhibit significant antibacterial and antifungal activity . This suggests that the compound’s action at the molecular and cellular level results in the inhibition of bacterial and fungal growth.

Propriétés

IUPAC Name |

N-[4-[3-(4-benzylpiperazin-1-yl)-2-hydroxypropoxy]phenyl]acetamide;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O3.2ClH/c1-18(26)23-20-7-9-22(10-8-20)28-17-21(27)16-25-13-11-24(12-14-25)15-19-5-3-2-4-6-19;;/h2-10,21,27H,11-17H2,1H3,(H,23,26);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIQVRTRPYORNGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OCC(CN2CCN(CC2)CC3=CC=CC=C3)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31Cl2N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-phenylmethylidene]benzenecarbohydrazide](/img/structure/B2717752.png)

![(3As,6aR)-4-(5-Bromopentyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one](/img/structure/B2717756.png)

![3-[(4-Methylphenyl)sulfanyl]-2-phenylimidazo[1,2-a]pyrimidine](/img/structure/B2717759.png)

![5-bromo-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2717764.png)

![N-Spiro[2.5]octan-7-ylprop-2-enamide](/img/structure/B2717768.png)